Cas no 5097-99-4 (Benzeneacetonitrile, a-(diethylamino)-)

Benzeneacetonitrile, α-(diethylamino)-, is a versatile organic compound featuring a benzonitrile core substituted with a diethylamino methyl group. Its structure combines aromatic and aliphatic amine functionalities, making it valuable as an intermediate in synthetic chemistry. The compound’s reactivity is enhanced by the electron-donating diethylamino group, facilitating its use in nucleophilic substitutions and as a precursor for pharmaceuticals, agrochemicals, and specialty chemicals. Its stability under standard conditions ensures ease of handling and storage. The presence of both nitrile and tertiary amine groups allows for further functionalization, enabling diverse applications in fine chemical synthesis and material science.
Benzeneacetonitrile, a-(diethylamino)- structure
5097-99-4 structure
Product Name:Benzeneacetonitrile, a-(diethylamino)-
CAS No:5097-99-4
MF:C12H16N2
MW:188.268842697144
MDL:MFCD01673030
CID:381241
PubChem ID:21177
Update Time:2025-08-04

Benzeneacetonitrile, a-(diethylamino)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, a-(diethylamino)-
    • 2-(DIETHYLAMINO)-2-PHENYLACETONITRILE
    • 2-(Diethylamino)-2-phenyl-acetonitrile
    • Phenyl(diethylamino)acetonitrile
    • (Diethylamino)(phenyl)acetonitrile
    • benzeneacetonitrile, alpha-(diethylamino)-
    • BRN 2099346
    • ACETONITRILE, (DIETHYLAMINO)PHENYL-
    • AKOS009986397
    • ACETONITRILE,(DIETHYLAMINO)PHENYL-
    • DTXSID80874327
    • MFCD01673030
    • Diethylaminophenylacetonitrile
    • CS-0364786
    • 5097-99-4
    • 4-14-00-01322 (Beilstein Handbook Reference)
    • CS-10052
    • Benzeneacetonitrile, .alpha.-(diethylamino)-
    • MDL: MFCD01673030
    • Inchi: 1S/C12H16N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3
    • InChI Key: MNUHBMWEFILMEW-UHFFFAOYSA-N
    • SMILES: N(CC)(CC)C(C#N)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 188.13148
  • Monoisotopic Mass: 188.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • PSA: 27.03

Benzeneacetonitrile, a-(diethylamino)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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AB529441-500 mg
(Diethylamino)(phenyl)acetonitrile; .
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€254.60 2023-02-01
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A2B Chem LLC
AG53662-500mg
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5097-99-4 >95%
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AG53662-1g
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Benzeneacetonitrile, a-(diethylamino)- Related Literature

Additional information on Benzeneacetonitrile, a-(diethylamino)-

Benzeneacetonitrile, a-(diethylamino)- (CAS No. 5097-99-4): A Comprehensive Overview in Modern Chemical Research

Benzeneacetonitrile, a-(diethylamino)-, identified by its Chemical Abstracts Service (CAS) number 5097-99-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a benzene ring substituted with an acetonitrile group and a diethylamino moiety, has garnered attention due to its versatile applications in synthetic chemistry and as a precursor in the development of various bioactive molecules.

The structural integrity of Benzeneacetonitrile, a-(diethylamino)- is characterized by its aromatic system, which provides stability and reactivity suitable for further functionalization. The presence of the nitrile group (-CN) enhances its utility in nucleophilic addition reactions, while the diethylamino group (-N(C₂H₅)₂) introduces basicity and potential for hydrogen bonding interactions. These features make it a valuable intermediate in the synthesis of more complex molecules.

In recent years, Benzeneacetonitrile, a-(diethylamino)- has been explored in the context of drug discovery and development. Its structural motifs are reminiscent of several pharmacophores found in therapeutic agents, prompting researchers to investigate its potential as a building block for novel compounds. For instance, derivatives of this compound have been studied for their antimicrobial and anti-inflammatory properties, leveraging the inherent reactivity of the nitrile and amine functionalities.

One notable application of Benzeneacetonitrile, a-(diethylamino)- is in the synthesis of ligands for metal-organic frameworks (MOFs). MOFs are porous materials with tunable structures that find applications in catalysis, gas storage, and separation technologies. The compound's ability to act as a chelating agent allows it to form stable complexes with transition metals, facilitating the construction of these intricate frameworks. Recent studies have demonstrated its role in creating MOFs with enhanced stability and selectivity for small molecule adsorption.

The pharmaceutical industry has also harnessed the potential of Benzeneacetonitrile, a-(diethylamino)- in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. By modifying the benzene ring or introducing additional functional groups derived from this compound, researchers can design inhibitors with high specificity and potency. Preliminary studies have shown promising results in inhibiting aberrantly active kinases associated with cancerous growths.

Another area where Benzeneacetonitrile, a-(diethylamino)- has made an impact is in materials science. Its ability to undergo polymerization or copolymerization with other monomers has led to the creation of novel polymers with unique properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace components or advanced coatings.

The synthesis of Benzeneacetonitrile, a-(diethylamino)- itself is an intriguing process that highlights modern synthetic methodologies. Traditional approaches often involve multi-step reactions starting from readily available precursors like benzaldehyde and acetone. However, recent advances in catalytic processes have enabled more efficient routes to this compound. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the benzene ring with high yield and selectivity.

The environmental impact of producing and utilizing Benzeneacetonitrile, a-(diethylamino)- is also a consideration in contemporary research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and biocatalytic methods are being explored as alternatives to traditional organic synthesis techniques. These innovations not only improve sustainability but also enhance the economic feasibility of producing this valuable compound.

In conclusion, Benzeneacetonitrile, a-(diethylamino)- (CAS No. 5097-99-4) is a multifaceted compound with broad applications across various scientific disciplines. Its unique structural features make it indispensable in pharmaceutical research, material science, and catalysis. As our understanding of its properties continues to evolve, so too will its role in advancing chemical innovation and addressing global challenges.

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